4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Overview
Description
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It is used as a potent antiviral agent .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of this compound is C6H4ClF3N2O . The InChI code is 1S/C6H4ClF3N2O/c1-13-4-2-3 (6 (8,9)10)11-5 (7)12-4/h2H,1H3 .Chemical Reactions Analysis
The chloride in the compound can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The molecular weight of this compound is 212.56 . It is a liquid at room temperature .Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
Trifluoromethylpyridines are known to have significant biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It’s worth noting that the compound’s use in suzuki–miyaura cross-coupling reactions suggests it may be stable under a variety of conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBLDCFXGDXHEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724418 | |
Record name | 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932701-90-1 | |
Record name | 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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